molecular formula C34H66O4 B8058596 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid

10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid

Cat. No.: B8058596
M. Wt: 570.1 g/mol
InChI Key: UVHRDGWHIDFWID-IVUFTWFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-PAHSA-d31 involves the esterification of palmitic acid with 10-hydroxy stearic acid, where the hydrogen atoms are replaced with deuterium . The reaction typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common solvents used include deuterated dimethyl sulfoxide (DMSO-d6) and deuterated ethanol (EtOD) .

Industrial Production Methods

Industrial production of 10-PAHSA-d31 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity .

Chemical Reactions Analysis

Types of Reactions

10-PAHSA-d31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-PAHSA-d31 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 10-PAHSA-d31 involves its role as a bioactive lipid. It is believed to exert its effects through the modulation of metabolic pathways and inflammatory responses. The compound interacts with specific molecular targets, including glucose transporters and inflammatory mediators, to regulate glucose homeostasis and reduce inflammation .

Comparison with Similar Compounds

10-PAHSA-d31 is unique among FAHFAs due to its high level of deuteration, which makes it an ideal internal standard for mass spectrometry. Similar compounds include other FAHFAs such as:

These compounds share similar structures and functions but differ in the position of the hydroxy group and the degree of deuteration .

Properties

IUPAC Name

10-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,23D2,27D2,31D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-IVUFTWFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.